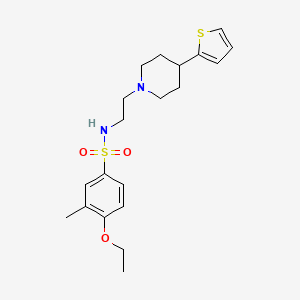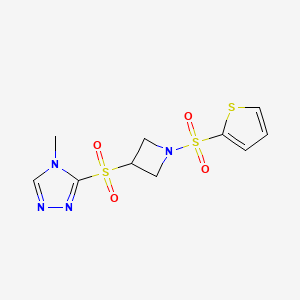![molecular formula C23H17N3O2S3 B2710138 4-benzoyl-N-((2-(methylthio)benzo[d]thiazol-6-yl)carbamothioyl)benzamide CAS No. 391896-46-1](/img/structure/B2710138.png)
4-benzoyl-N-((2-(methylthio)benzo[d]thiazol-6-yl)carbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoyl-N-((2-(methylthio)benzo[d]thiazol-6-yl)carbamothioyl)benzamide is a chemical compound with the molecular formula C23H17N3O2S3 and a molecular weight of 463.59. It is a derivative of thiazole, a class of heterocyclic compounds that contain sulfur and nitrogen .
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Aplicaciones Científicas De Investigación
Synthesis Processes and Structural Analysis
- A study by Adhami et al. (2012) explores the synthesis of a compound closely related to 4-benzoyl-N-((2-(methylthio)benzo[d]thiazol-6-yl)carbamothioyl)benzamide through cyclization of thioxothiourea. The process involves reactions that form a new bond between sulfur and nitrogen atoms, leading to the creation of a five-membered ring. The synthesized compound was characterized using various spectroscopic methods and X-ray crystallography (Adhami et al., 2012).
Antimicrobial Properties
- Research by Limban et al. (2011) delves into the synthesis and antimicrobial properties of new acylthiourea derivatives, similar in structure to 4-benzoyl-N-((2-(methylthio)benzo[d]thiazol-6-yl)carbamothioyl)benzamide. These compounds showed active antimicrobial properties against various bacterial and fungal strains (Limban et al., 2011).
Antibacterial Activity and Molecular Docking Studies
- Wanjari et al. (2021) report on the synthesis of N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides, which were evaluated for antibacterial activity. The study included molecular docking to understand the binding interactions with proteins (Wanjari et al., 2021).
Anticancer Evaluation
- A study by Ravinaik et al. (2021) focuses on the design, synthesis, and evaluation of anticancer activities of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds showed significant anticancer activity against various cancer cell lines, indicating potential therapeutic applications (Ravinaik et al., 2021).
Gelation Behavior and Non-covalent Interactions
- Yadav and Ballabh (2020) synthesized a series of N-(thiazol-2-yl) benzamide derivatives, including molecules structurally similar to 4-benzoyl-N-((2-(methylthio)benzo[d]thiazol-6-yl)carbamothioyl)benzamide, to study their gelation behavior. This research highlighted the importance of methyl functionality and multiple non-covalent interactions in gelation behavior (Yadav & Ballabh, 2020).
Mecanismo De Acción
While the specific mechanism of action for 4-benzoyl-N-((2-(methylthio)benzo[d]thiazol-6-yl)carbamothioyl)benzamide is not explicitly mentioned in the retrieved papers, thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Direcciones Futuras
Thiazoles and their derivatives have been extensively studied due to their wide range of biological activities . The future directions in this field could involve the design and synthesis of new thiazole derivatives with improved biological activities. Additionally, further studies on the mechanism of action and safety profile of these compounds are needed. The development of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields .
Propiedades
IUPAC Name |
4-benzoyl-N-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S3/c1-30-23-25-18-12-11-17(13-19(18)31-23)24-22(29)26-21(28)16-9-7-15(8-10-16)20(27)14-5-3-2-4-6-14/h2-13H,1H3,(H2,24,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFWBFWPCQPFDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-((2-(methylthio)benzo[d]thiazol-6-yl)carbamothioyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

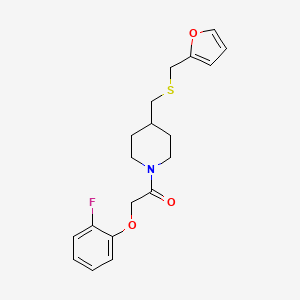
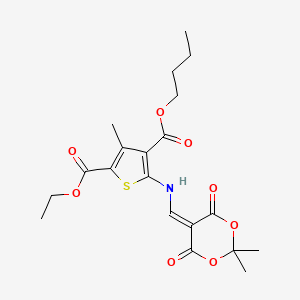
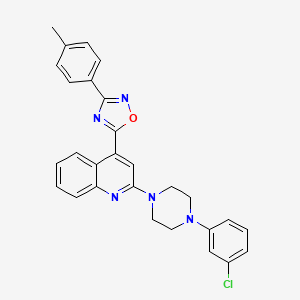

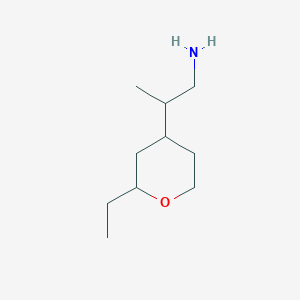


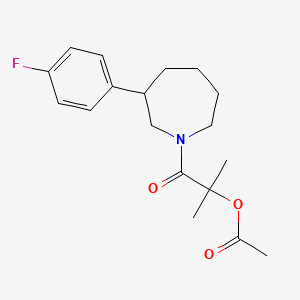

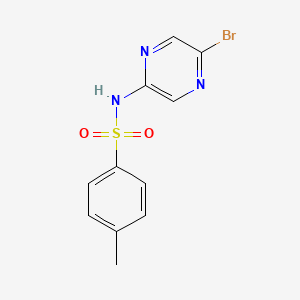
![3-benzyl-N-cyclopentyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2710072.png)
